molecular formula C24H21N3O4 B277874 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B277874
M. Wt: 415.4 g/mol
InChI Key: KGPFTPHENUTZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act through the modulation of specific receptors in the brain and other tissues. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. It has also been reported to interact with the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular calcium signaling, and the inhibition of cell proliferation. It has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide for lab experiments is its ability to bind to specific receptors and modulate their activity, which makes it a useful tool for studying the function of these receptors in various tissues. However, its relatively low solubility in water and other solvents can make it difficult to work with in some experimental protocols.

Future Directions

There are several future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide, including:
1. Further investigation of its mechanism of action and its interactions with specific receptors in the brain and other tissues.
2. Exploration of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Investigation of its anticancer properties and its potential as a chemotherapeutic agent.
4. Development of more efficient synthesis methods to improve its availability for research and potential clinical use.
5. Exploration of its potential as a drug candidate for other conditions, such as depression and anxiety.
Conclusion:
In conclusion, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide is a chemical compound with significant potential for various scientific research applications. Its ability to bind to specific receptors and modulate their activity makes it a useful tool for studying the function of these receptors in various tissues. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.

Synthesis Methods

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide involves the reaction of 4-(2-furoyl)-1-piperazine with 4-bromoaniline, followed by the coupling of the resulting intermediate with 1-benzofuran-2-carboxylic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and pharmacology. In neuroscience, it has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, it has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In pharmacology, it has been investigated for its potential as a drug candidate due to its ability to bind to specific receptors and modulate their activity.

properties

Product Name

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21N3O4/c28-23(22-16-17-4-1-2-5-20(17)31-22)25-18-7-9-19(10-8-18)26-11-13-27(14-12-26)24(29)21-6-3-15-30-21/h1-10,15-16H,11-14H2,(H,25,28)

InChI Key

KGPFTPHENUTZEK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CO5

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CO5

Origin of Product

United States

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